1,2,4-Trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C₆H₂F₃NO₂, and it has a molecular weight of approximately 177.08 g/mol. The compound is notable for its low melting point of -11 °C and is typically found as a pale yellow liquid . The trifluoromethyl and nitro substituents contribute to its unique chemical properties, making it a versatile reagent in organic synthesis.
There is no current information available on the specific mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene in biological systems or its interaction with other compounds.
Research indicates that 1,2,4-trifluoro-5-nitrobenzene exhibits biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as:
Several methods exist for synthesizing 1,2,4-trifluoro-5-nitrobenzene:
1,2,4-Trifluoro-5-nitrobenzene has various applications in different fields:
Interaction studies involving 1,2,4-trifluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. Research has shown that:
Several compounds share structural similarities with 1,2,4-trifluoro-5-nitrobenzene. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,3-Difluoro-4-nitrobenzene | Two fluorine atoms at positions 1 and 3 | Different substitution pattern affects reactivity |
2,4-Difluoro-5-nitrobenzene | Two fluorine atoms at positions 2 and 4 | Exhibits distinct biological activity |
Trifluoromethylbenzene | One trifluoromethyl group | Lacks nitro group but shares similar reactivity |
The combination of three fluorine atoms and one nitro group on the benzene ring gives 1,2,4-trifluoro-5-nitrobenzene unique electronic properties that influence its reactivity and biological activity compared to similar compounds. Its specific arrangement allows for distinct pathways in
1,2,4-Trifluoro-5-nitrobenzene (CAS 2105-61-5) emerged as a key intermediate in organofluorine chemistry during the mid-20th century, alongside the development of fluorinated aromatic compounds for pharmaceuticals, agrochemicals, and materials science. Early synthetic routes focused on nitration and fluorination of chlorinated benzene derivatives, though challenges in regioselectivity and reaction efficiency persisted. The compound’s discovery is tied to advancements in fluorination techniques, such as the use of potassium fluoride (KF) and phase-transfer catalysts (e.g., tetrabutylammonium fluoride, TBAF) to achieve high yields.
This polyfluorinated nitrobenzene derivative is pivotal for constructing complex fluorinated architectures due to its three fluorine atoms and nitro group, which enable diverse reactivity. The nitro group directs electrophilic substitution reactions, while the fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates in coupling reactions. Its applications span pharmaceuticals (e.g., intermediates for dipeptidyl peptidase-IV inhibitors like sitagliptin), materials science (e.g., azo dyes for liquid crystals), and catalytic systems (e.g., palladium-catalyzed C–F bond activation).
The nitration of trifluorobenzenes represents a fundamental approach to synthesizing fluorinated nitroaromatic compounds. The process involves electrophilic aromatic substitution using mixed acid systems containing nitric acid and sulfuric acid . The mechanism proceeds through the formation of nitronium ions (NO2+) in the acid phase, which then attack the electron-deficient aromatic ring [3] [4].
Direct nitration of 1,2,4-trifluorobenzene using concentrated nitric acid and sulfuric acid at controlled temperatures provides 1,2,4-trifluoro-5-nitrobenzene as the primary product . The reaction typically employs a nitrating mixture containing 65-85% sulfuric acid and 10-25% nitric acid at temperatures ranging from 0-50°C [5] [4]. Under these conditions, conversion rates of 70-95% can be achieved with selectivity favoring the desired nitro compound .
The regioselectivity of trifluorobenzene nitration is governed by the electron-withdrawing effects of the fluorine substituents. The trifluoromethyl group directs nitration to the meta position relative to itself, as demonstrated by the predominant formation of meta-nitro products in 91% yield when (trifluoromethyl)benzene undergoes nitration [6]. This directing effect results from the destabilization of carbocation intermediates where positive charge is adjacent to the electron-withdrawing fluorine atoms [6].
Research has demonstrated that trifluoromethoxybenzene nitration in microchannel reactors can achieve conversion rates up to 99.6% with selectivity for the main product reaching 90.97% within 2.4 minutes [5]. The optimization of reaction parameters, including temperature (25-65°C), acid concentration (65-85% H2SO4), and residence time (10-60 minutes), significantly affects both conversion and selectivity [5] [7].
The kinetics of trifluorobenzene nitration follow second-order behavior, with rate constants dependent on both substrate and nitronium ion concentrations [4]. The activation energy for these reactions typically ranges from 40-60 kJ/mol, indicating moderate temperature dependence [5]. Mass transfer limitations can occur at high flow rates, necessitating careful optimization of mixing conditions [7].
The Halex reaction (halogen exchange) represents a crucial methodology for introducing fluorine atoms into nitroaromatic compounds through nucleophilic aromatic substitution [8] [9]. This process involves the displacement of chlorine or bromine atoms by fluoride ions in electron-deficient aromatic systems [10] [11].
The mechanism of halogen exchange in fluorinated nitroarenes proceeds through nucleophilic aromatic substitution (SNAr), where fluoride ions attack the aromatic ring bearing electron-withdrawing groups such as nitro substituents [9]. The reaction typically requires elevated temperatures (150-250°C) and polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane [9] [11].
Potassium fluoride is the most commonly employed fluoride source, though more soluble alternatives such as cesium fluoride and tetrabutylammonium fluoride (TBAF) are sometimes used for enhanced reactivity [9] [11]. The reaction proceeds through formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group [8] [12].
Industrial applications of the Halex reaction include the conversion of 2-nitrochlorobenzene to 2-fluoronitrobenzene, 4-nitrochlorobenzene to 1-fluoro-4-nitrobenzene, and 1-chloro-2,4-dinitrobenzene to 1-fluoro-2,4-dinitrobenzene [9]. These reactions typically achieve yields of 80-90% under optimized conditions [9] [11].
The reactivity order for halogen exchange follows the pattern I > Br > Cl for the leaving group, with fluoride being the most effective nucleophile for SNAr reactions [10]. This contrasts with SN2 reactions where the nucleophilicity order is reversed [10].
Optimization studies have shown that DMSO provides dramatically higher yields compared to traditional solvents like DMF and sulfolane for the Halex reaction of para-nitrochlorobenzene with anhydrous potassium fluoride [11]. The superior performance of DMSO is attributed to its ability to solvate both the fluoride ion and the aromatic substrate effectively [11].
Catalytic fluorination methods have emerged as powerful tools for introducing fluorine atoms into aromatic nitro compounds under mild conditions. These techniques employ transition metal catalysts to facilitate carbon-fluorine bond formation through various mechanistic pathways [13] [14].
Copper-mediated fluorination of aryl trifluoroborates using potassium fluoride represents a significant advancement in this field [15]. The reaction shows broad substrate scope including application to heteroarenes, with yields typically ranging from 75-92% [15]. The optimal conditions involve Cu(OTf)2 as the catalyst and temperatures of 100-150°C [15].
Iron-catalyzed fluorination methods have demonstrated particular utility for benzylic and allylic positions [14]. Upon exposure to catalytic amounts of iron(II) triflate, N-fluoro-2-methylbenzamides undergo chemoselective fluorine transfer to provide corresponding fluorides in yields up to 92% [14]. The reaction proceeds through short-lived radical intermediates with fluorine transfer mediated directly by iron [14].
Palladium-catalyzed fluorination using 18F-fluoride has been developed for radiolabeling applications [16]. The process involves formation of Pd(IV) fluoride complexes that subsequently transfer fluorine to Pd(II) aryl complexes through an unusual single electron transfer mechanism [16]. This method provides improved radiochemical yields compared to traditional two-step sequences [16].
Nickel-mediated fluorination represents another important catalytic approach [16]. The one-step process involving nickel-aryl complexes, fluoride, and oxidant circumvents the need for preparation of separate electrophilic fluorinating reagents [16]. The reaction proceeds in less than one minute for various aryl and alkenyl nickel complexes [16].
The development of renewable fluorinating reagents has led to the synthesis of poly(hydrogen fluoride) species that can be activated using sterically hindered amines [17] [18]. These systems achieve excellent yields (>90%) when using optimal ratios of reagent to activating amine [17] [18].
Industrial-scale production of 1,2,4-trifluoro-5-nitrobenzene requires careful optimization of multiple parameters to achieve economically viable processes while maintaining safety standards. The optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality [19] [20].
Temperature control represents the most critical parameter in industrial nitration processes. The optimal temperature range of 25-65°C balances reaction rate with selectivity, as temperatures above 70°C lead to increased side reactions and safety risks due to the highly exothermic nature of nitration [5] [19]. Microreactor technology has enabled operation at higher temperatures (up to 80°C) while maintaining excellent heat transfer and temperature control [21] [20].
Continuous flow processing has emerged as the preferred method for industrial-scale fluorinated compound production [21] [20]. The technology offers advantages including enhanced mass and heat transfer, precise control of reaction parameters, and improved safety profiles compared to batch processes [21] [22]. Production rates exceeding 200 g/h have been achieved using commercial silicon carbide flow reactors [22].
Acid composition optimization is crucial for maximizing yield and selectivity. The optimal sulfuric acid concentration ranges from 75-80%, providing sufficient dehydrating capacity while avoiding excessive corrosion [5] [19]. Nitric acid concentrations of 10-25% in the mixed acid system provide optimal nitrating power while minimizing oxidation side reactions [19].
Residence time optimization studies have shown that 10-60 minutes provides optimal conversion, with longer times leading to increased by-product formation [5] [20]. The use of microreactor technology reduces residence times to as little as 2.4 minutes while maintaining high conversion and selectivity [5].
Flow rate optimization balances mixing efficiency with mass transfer limitations. Optimal flow rates of 0.5-2.0 mL/min provide sufficient mixing while avoiding mass transfer-limited conditions [5] [20]. Higher flow rates can lead to incomplete mixing and reduced yields [20].
Process intensification through microreactor technology has enabled kilogram-scale production with excellent performance characteristics [20]. The combination of microreactors with distributed packed tubular reactors provides a scalable approach that maintains the advantages of microscale mixing while achieving industrial throughput [20].
Quality control measures include real-time monitoring of reaction parameters, automated safety systems, and advanced analytical techniques for product characterization [20]. The implementation of process analytical technology (PAT) enables continuous optimization and ensures consistent product quality [20].
Economic optimization involves minimizing raw material costs, maximizing atom economy, and reducing waste generation. The recycling of spent acid and recovery of unreacted starting materials significantly improves process economics [19]. Energy optimization through heat integration and waste heat recovery further enhances economic viability [19].
Safety considerations include proper handling of fluorine-containing reagents, adequate ventilation systems, and emergency response procedures. The use of diluted fluorine gas mixtures (10% F2 in N2) significantly improves safety while maintaining reactivity [22]. Specialized equipment constructed from corrosion-resistant materials such as nickel or silicon carbide is essential for handling fluorinated compounds [22].
Acute Toxic;Irritant